Home > Products > Screening Compounds P56089 > 2-(Quinazolin-4-ylsulfanyl)butanoic acid
2-(Quinazolin-4-ylsulfanyl)butanoic acid - 781656-20-0

2-(Quinazolin-4-ylsulfanyl)butanoic acid

Catalog Number: EVT-2811082
CAS Number: 781656-20-0
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This series of compounds was designed as aldose reductase inhibitors. Compound 19, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, exhibited the most potent inhibitory activity (KI = 61.20 ± 10.18 nM) and lower toxicity against normal cells. []

Relevance: These compounds share the quinazolin-4(3H)-one core with 2-(Quinazolin-4-ylsulfanyl)butanoic acid. The primary difference lies in the presence of an acetic acid moiety linked via a phenoxy or other linking groups at the 2nd or 3rd position of the quinazolinone ring, whereas the target compound has a butanoic acid linked via a sulfur atom at the 2nd position. This variation highlights the exploration of different linker lengths and heteroatoms for potential modulation of biological activity. []

Compound Description: These compounds incorporate a 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid ligand attached to a triorganotin(IV) center. Compound 2, with a n-butyl tin substituent, displayed potent antibacterial and antifungal activities, even surpassing standard antibiotics. []

Relevance: While these compounds do not directly contain the quinazolin-4(3H)-one motif, the butanoic acid moiety with an aromatic substituent at the 4th position is structurally analogous to 2-(Quinazolin-4-ylsulfanyl)butanoic acid. This similarity suggests that modifications to the aromatic ring and the incorporation of organometallic moieties could be explored for potential biological activity in the target compound. []

3-(2-carboxyphenyl)-4(3H)-quinazolinone

Compound Description: This compound, synthesized using a TMSOTf-promoted multicomponent reaction with DMSO as a carbon source, is known for its anti-endotoxic properties. []

Relevance: This compound directly features the quinazolin-4(3H)-one core and positions a carboxylic acid functionality on the phenyl ring attached to the 3rd position. In contrast, 2-(Quinazolin-4-ylsulfanyl)butanoic acid has a butanoic acid substituent at the 2nd position. This comparison highlights the exploration of different positions for carboxylic acid substitution on the quinazolinone scaffold for potential diversification of biological activity. []

2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one (3m)

Compound Description: This compound, part of a series of arylidene-based quinazolin-4(3H)-one motifs, exhibited potent antibacterial activity against Staphylococcus aureus (MIC = 1.95 μg/mL) and antifungal activity against Candida albicans, Aspergillus niger, and Rhizopus nigricans (MIC = 3.90 μg/mL). []

Relevance: This compound shares the core quinazolin-4(3H)-one structure with 2-(Quinazolin-4-ylsulfanyl)butanoic acid. The key difference lies in the presence of a thiophene-2-ylmethylene amino group at the 3rd position, compared to the sulfur-linked butanoic acid in the target compound. This difference underscores the significance of substituents at the 2nd and 3rd positions in influencing antimicrobial activity within this structural framework. []

Compound Description: This series was designed as aldose reductase inhibitors. Compound 15, 4-[(2-isopropyl-4-oxoquinazolin-3[4H]-ylimino)methyl]phenyl benzenesulfonate, exhibited significant inhibitory activity against ALR2, surpassing the standard inhibitor epalrestat. []

Relevance: These compounds share the quinazolin-4(3H)-one core with 2-(Quinazolin-4-ylsulfanyl)butanoic acid. The difference lies in the presence of a sulfonate group linked via an imino methyl phenyl group at the 3rd position, whereas the target has a butanoic acid linked via a sulfur atom at the 2nd position. This contrast emphasizes the importance of substituent selection and position for targeted biological activity within the quinazolinone scaffold. []

Compound Description: These compounds, synthesized from N-methyl anthranilic acid and various thiazole derivatives, were evaluated for anti-tubercular activity. Compound 5Ff6 exhibited notable activity (MIC = 6.25 μg/mL) against Mycobacterium tuberculosis H37RV, comparable to the standard drug Isoniazide. []

Overview

2-(Quinazolin-4-ylsulfanyl)butanoic acid is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂S. It is classified as a derivative of quinazoline, which is a bicyclic compound characterized by two nitrogen atoms in its structure. This compound is primarily utilized for research purposes, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structure allows for various applications in scientific research, including potential biological activities.

Source and Classification

The compound is cataloged under the registry number 781656-20-0 and can be sourced from chemical suppliers specializing in research chemicals. It falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of the quinazoline moiety.

Synthesis Analysis

Methods

The synthesis of 2-(Quinazolin-4-ylsulfanyl)butanoic acid typically involves several key steps:

  1. Nucleophilic Substitution: A common method involves treating a quinazoline derivative with butanoic acid derivatives in the presence of a suitable catalyst and solvent.
  2. Reaction Conditions: The reaction conditions are optimized for high yield and purity, often utilizing techniques such as refluxing or stirring at elevated temperatures.

Technical Details

Molecular Structure Analysis

The molecular structure of 2-(Quinazolin-4-ylsulfanyl)butanoic acid can be represented as follows:

  • Molecular Formula: C₁₀H₁₄N₂O₂S
  • Structural Features:
    • A quinazoline ring system.
    • A sulfanyl group (-S-) attached to the quinazoline.
    • A butanoic acid side chain.

This structure contributes to its chemical reactivity and biological properties.

Chemical Reactions Analysis

Types of Reactions

2-(Quinazolin-4-ylsulfanyl)butanoic acid can participate in various chemical reactions:

  1. Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, which can convert the compound into oxidized derivatives.
  2. Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride can reduce it to alcohols or amines.
  3. Substitution Reactions: Nucleophilic substitution reactions can occur using reagents such as sodium hydroxide or potassium carbonate.

Technical Details

The products formed from these reactions can include:

  • Oxidation leading to carboxylic acid derivatives.
  • Reduction yielding alcohols or amines.
  • Substitution resulting in various quinazoline derivatives with different substituents.
Mechanism of Action

The mechanism of action for 2-(Quinazolin-4-ylsulfanyl)butanoic acid is closely related to its structural features. The presence of the butanoic acid moiety enhances its reactivity compared to other quinazoline derivatives, potentially allowing for interactions with biological targets. This compound has been studied for its potential anticancer and antimicrobial activities, with ongoing research exploring its efficacy against various cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the quinazoline ring.

Relevant data regarding melting points, boiling points, and spectral data (such as infrared spectroscopy and nuclear magnetic resonance) are crucial for characterizing this compound.

Applications

2-(Quinazolin-4-ylsulfanyl)butanoic acid has several scientific applications:

  1. Organic Synthesis: Serves as a building block for synthesizing more complex organic compounds.
  2. Biological Research: Investigated for potential antimicrobial and anticancer properties, contributing to drug development efforts.
  3. Medicinal Chemistry: Explored for its potential use in developing new pharmaceuticals targeting various diseases.
  4. Industrial Uses: Employed in producing dyes, pigments, and other chemicals due to its unique chemical properties.
Synthesis and Structural Modification Strategies for 2-(Quinazolin-4-ylsulfanyl)butanoic Acid Derivatives

Rational Design of Quinazoline-Thioether Hybrid Architectures

The strategic design of 2-(quinazolin-4-ylsulfanyl)butanoic acid derivatives centers on merging the bioactive quinazoline core with the conformational flexibility and metabolic stability imparted by the thioether-linked aliphatic carboxylic acid. Quinazolin-4-ones represent privileged scaffolds in medicinal chemistry, extensively documented for diverse pharmacological activities including antimicrobial, antitumor, and anti-inflammatory effects [1] [9]. The incorporation of a sulfanyl (thioether) linkage at the C4 position—replacing traditional amino or oxygen bridges—exploits several advantages:

  • Enhanced Lipophilicity & Membrane Permeability: The thioether bridge increases logP values relative to amino-linked analogues, potentially improving cellular uptake. This is critical for intracellular targets like kinase enzymes where quinazolines often exhibit activity [1].
  • Metabolic Resistance: Thioethers demonstrate greater resistance to hydrolytic enzymes compared to ester linkages, extending plasma half-life. The sulfur atom also offers a site for controlled oxidation to sulfoxide or sulfone metabolites with modified pharmacokinetics [3].
  • Conformational Restraint: The butanoic acid chain’s length provides optimal spatial separation between the quinazoline ring and the carboxylic acid pharmacophore. This distance facilitates interactions with complementary basic/acidic residues in target binding pockets, as observed in structurally similar antitumor quinazoline derivatives bearing flexible side chains [9].

Table 1: Strategic Advantages of Thioether Linkage in Quinazoline Hybrids

Structural FeatureFunctional RoleBiological Consequence
Quinazolin-4-yl corePharmacophore binding (e.g., kinase ATP pockets)Target-specific potency (anticancer, antimicrobial)
-S- LinkageMetabolic stability; Moderate lipophilicity modulationExtended half-life vs. ester/amine analogues
Butanoic acid tailHydrogen bonding/ionic interactions; Conformational flexibilityEnhanced solubility; Binding pocket adaptability

Regioselective Functionalization of Quinazolin-4-ylsulfanyl Moieties

Regioselective modification of the quinazoline ring dictates the pharmacological profile of these hybrids. Key positions for diversification include:

  • C2 Position: Introduction of electron-withdrawing groups (EWGs: CF₃, CN, NO₂) or heterocycles (e.g., pyrimidinyl) significantly modulates electrophilicity at C4, thereby influencing thioether bond stability and reactivity in nucleophilic substitutions. For example, 2-trifluoromethylquinazolin-4-ones exhibit heightened electrophilicity at C4, facilitating efficient nucleophilic thioether formation [8].
  • N3 Position: Alkylation (methyl, benzyl) or acylation blocks potential hydrogen-bond donation sites but enhances lipophilicity and may alter target selectivity. N3-unsubstituted derivatives allow tautomerization (3H/1H), impacting electronic distribution and binding [1] .
  • C6/C7 Positions: Electron-donating groups (EDGs: OCH₃, OH) or halogens (Cl, F, I) at these positions fine-tune electron density across the ring system. Halogens serve as handles for further cross-coupling (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification. Crucially, ortho-substitution on the C2 aryl group (if present) or at C6/C7 can sterically hinder nucleophilic attack at C4, necessitating optimized conditions [6] [9].

Regioselectivity is achieved through:

  • Pre-functionalized Anthranilic Acid Derivatives: Using 2-amino-5-halobenzoic acids as precursors directs halogen placement prior to quinazoline ring closure [3].
  • Directed Ortho-Metalation: Employing N3-directing groups enables regioselective C8 lithiation and subsequent functionalization [6].
  • Protecting Group Strategies: Selective N1 vs. N3 protection in quinazoline-2,4-diones allows targeted alkylation/acylation .

Catalytic Systems for C-S Bond Formation in Thioether-Linked Quinazoline Scaffolds

The pivotal C-S bond formation between the quinazolin-4-yl electrophile and the thiol nucleophile (e.g., 2-mercaptobutanoic acid or esters) demands efficient catalysis due to the moderate electrophilicity of C4 in unactivated quinazolines:

  • Palladium Catalysis: Pd(PPh₃)₄ or Pd₂(dba)₃ with bidentate phosphines (XPhos, SPhos) facilitates coupling of 4-chloroquinazolines with thiols under mild conditions (60–80°C). This method tolerates sensitive functional groups on both coupling partners. Key advantage: Enables use of stable, readily available 4-chloro precursors [4] [9].
  • Copper Catalysis: CuI (10 mol%) with 1,10-phenanthroline ligands catalyzes the coupling of 4-iodoquinazolines with thiols in DMSO at 90°C. This system is cost-effective but may exhibit lower efficiency with aliphatic thiols like 2-mercaptobutanoate due to competitive disulfide formation [3].
  • Nanocatalysts: Magnetically recoverable Fe₃O₄@SiO₂-Dop/Phen-Pd(0) nanocomposites enable C-S coupling in aqueous PEG under mild conditions (70°C). These catalysts provide high turnover numbers (TON > 50) and maintain >89% activity over 5 cycles, aligning with green chemistry principles by eliminating toxic solvents and enabling easy catalyst recovery [4].
  • Solvent Effects: Polar aprotic solvents (DMF, NMP) generally accelerate displacement. However, green alternatives like PEG-400/H₂O mixtures offer comparable efficiency with reduced environmental impact, particularly when paired with nanocatalysts [4].

Table 2: Catalytic Systems for C-S Bond Formation in 4-Quinazolinyl Thioethers

Catalyst SystemQuinazoline ElectrophileThiol ComponentConditionsYield RangeKey Advantages
Pd(PPh₃)₄/XPhos4-ChloroAryl/Alkyl (incl. 2-mercaptobutanoate)Toluene, 80°C75–92%Broad substrate scope
CuI/Phenanthroline4-IodoAryl preferredDMSO, 90°C60–85%Low cost
Fe₃O₄@SiO₂-Dop/Phen-Pd(0)4-Chloro/IodoAryl/AlkylPEG-400/H₂O, 70°C82–95%Recyclable; Solvent greenness
Base Only (K₂CO₃/DIPEA)4-Chloro (activated by EWG at C2)AlkylDMF/MeCN, reflux40–75%No metal required

Late-Stage Diversification via Nucleophilic Aromatic Substitution

The quinazoline core’s inherent electrophilicity, particularly at C2 and C4 positions, permits post-assembly modifications critical for lead optimization:

  • C4 Thioether Alkylation/Acylation: The nucleophilic sulfur in 2-(quinazolin-4-ylsulfanyl)butanoic acid can be alkylated (using alkyl halides/R₃O⁺BF₄⁻) or acylated (acyl chlorides/anhydrides) to generate sulfonium salts or thioesters. These modifications probe steric tolerance in target binding sites or serve as prodrug strategies [1].
  • C2 Functionalization via SNAr: 2-Chloro- or 2-fluoroquinazoline derivatives undergo efficient SNAr with nitrogen nucleophiles (amines, azides) or oxygen nucleophiles (alkoxides). The electron-withdrawing nature of the C4 thioether group activates the C2 position towards displacement, allowing sequential functionalization. For instance, 2-chloro-4-[(carboxypropyl)sulfanyl]quinazoline reacts with piperazine or anilines at 25–60°C without catalysts [3] [6].
  • Butanoic Acid Tail Modification: The carboxylic acid group enables:(a) Amide Coupling: Using EDC/HOBt or CDI with amines generates amide libraries probing hydrogen-bonding requirements.(b) Esterification: Methyl/ethyl esters serve as cell-permeable prodrugs hydrolyzed intracellularly by esterases.(c) Bioisosteres: Replacement with tetrazole or acyl sulfonamide conserves acidity while altering pharmacokinetics [7].

This late-stage versatility enables rapid SAR exploration without re-synthesizing the core scaffold, significantly accelerating the optimization of 2-(quinazolin-4-ylsulfanyl)butanoic acid derivatives for target-specific applications like kinase inhibition or antibacterial action [3] [9].

Properties

CAS Number

781656-20-0

Product Name

2-(Quinazolin-4-ylsulfanyl)butanoic acid

IUPAC Name

2-quinazolin-4-ylsulfanylbutanoic acid

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3

InChI

InChI=1S/C12H12N2O2S/c1-2-10(12(15)16)17-11-8-5-3-4-6-9(8)13-7-14-11/h3-7,10H,2H2,1H3,(H,15,16)

InChI Key

SXHQGWDCCOYODE-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)SC1=NC=NC2=CC=CC=C21

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.